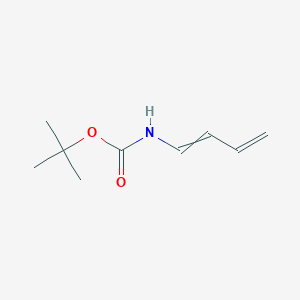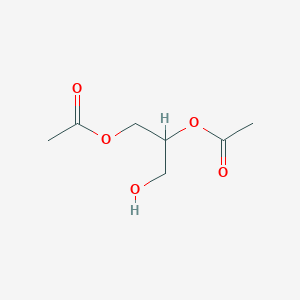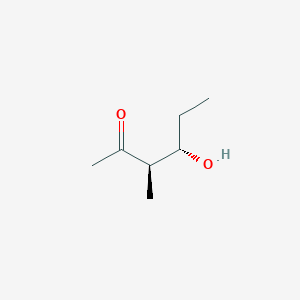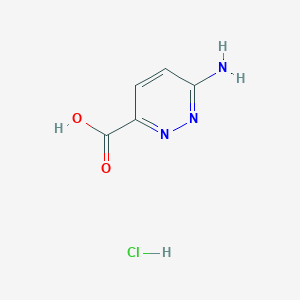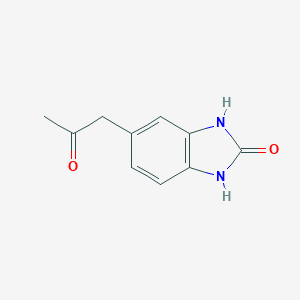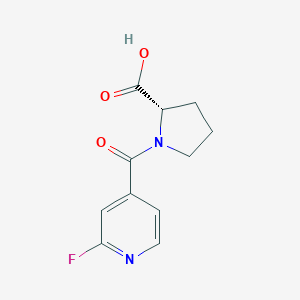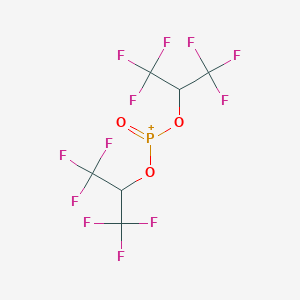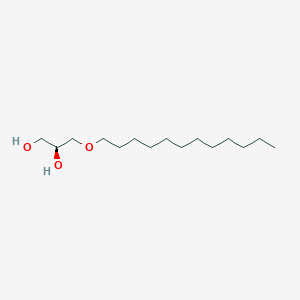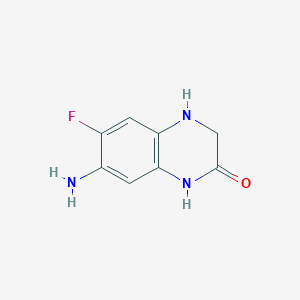![molecular formula C42H63N9 B055417 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- CAS No. 121246-28-4](/img/structure/B55417.png)
1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-, also known as MTT, is a compound that has gained significant attention in scientific research due to its unique properties. MTT is a yellow, water-soluble compound that is commonly used as a reagent in cell viability assays.
Wirkmechanismus
The mechanism of action of 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- involves the conversion of the compound to formazan by mitochondrial dehydrogenases in living cells. The formazan product is insoluble and accumulates in the cells, providing a measure of cell viability. 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- is not toxic to cells and does not affect cell growth or metabolism.
Biochemische Und Physiologische Effekte
1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- has no known biochemical or physiological effects on living organisms. The compound is not toxic and does not affect cell growth or metabolism. However, the formazan product produced by 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- can interfere with certain assays, such as those that measure protein concentration.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- as a reagent in cell viability assays has several advantages. The assay is simple, rapid, and sensitive, and can be used to assess the efficacy of drugs and other compounds in inhibiting or promoting cell growth. However, there are also limitations to the use of 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-. The assay is not suitable for all cell types, and the formazan product produced by 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- can interfere with certain assays.
Zukünftige Richtungen
There are several future directions for the use of 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- in scientific research. One area of interest is the development of new assays that can be used to assess the efficacy of drugs and other compounds in inhibiting or promoting cell growth. Another area of interest is the use of 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- in the development of new therapies for cancer and other diseases. Finally, there is also interest in the use of 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- in the development of new diagnostic tools for the early detection of disease.
Conclusion:
In conclusion, 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-, or 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-, is a valuable tool in scientific research. The compound is widely used as a reagent in cell viability assays and has several advantages, including simplicity, rapidity, and sensitivity. While there are limitations to the use of 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-, there are also several future directions for the use of the compound in the development of new assays, therapies, and diagnostic tools.
Synthesemethoden
1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- can be synthesized through a series of chemical reactions starting with cyanuric chloride and aniline. The reaction involves the substitution of chlorine atoms on the cyanuric chloride molecule with amino groups from aniline. The resulting compound is then further reacted with 1,4-dimethylpentylamine to produce 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- is widely used in scientific research as a reagent for cell viability assays. The compound is converted to a purple formazan product by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells. This property of 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- makes it a valuable tool in assessing the efficacy of drugs and other compounds in inhibiting or promoting cell growth.
Eigenschaften
CAS-Nummer |
121246-28-4 |
|---|---|
Produktname |
1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- |
Molekularformel |
C42H63N9 |
Molekulargewicht |
694 g/mol |
IUPAC-Name |
2-N,4-N,6-N-tris[4-(5-methylhexan-2-ylamino)phenyl]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C42H63N9/c1-28(2)10-13-31(7)43-34-16-22-37(23-17-34)46-40-49-41(47-38-24-18-35(19-25-38)44-32(8)14-11-29(3)4)51-42(50-40)48-39-26-20-36(21-27-39)45-33(9)15-12-30(5)6/h16-33,43-45H,10-15H2,1-9H3,(H3,46,47,48,49,50,51) |
InChI-Schlüssel |
BONQQGMOTXODRC-UHFFFAOYSA-N |
SMILES |
CC(C)CCC(C)NC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)NC(C)CCC(C)C)NC4=CC=C(C=C4)NC(C)CCC(C)C |
Kanonische SMILES |
CC(C)CCC(C)NC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)NC(C)CCC(C)C)NC4=CC=C(C=C4)NC(C)CCC(C)C |
Andere CAS-Nummern |
121246-28-4 |
Piktogramme |
Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



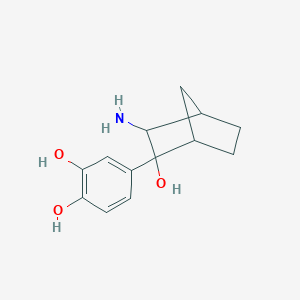
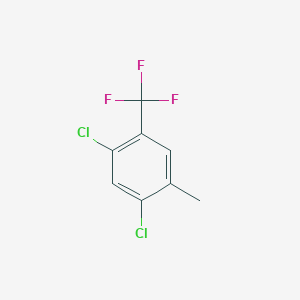
![Imidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B55340.png)
![[(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-3-yl] 4-methylbenzenesulfonate](/img/structure/B55341.png)
